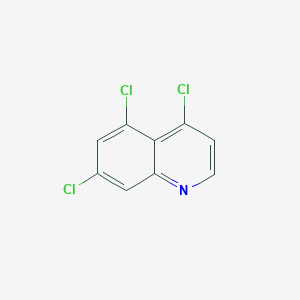

4,5,7-Trichloroquinoline

描述

The Quinoline (B57606) Scaffold: Significance in Heterocyclic Chemistry

Quinoline, a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. google.com This structural motif is not merely a synthetic curiosity but is a recurring theme in nature, forming the core of many biologically active alkaloids, such as quinine, a historically significant antimalarial drug. google.comguidechem.com The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile chemical reactivity and its ability to interact with a wide range of biological targets. chemicalbook.comchemsrc.com

The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring results in a unique electronic distribution that allows for diverse functionalization through various chemical reactions. This adaptability has enabled chemists to develop a vast library of quinoline derivatives with a broad spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. chemicalbook.comchemsrc.com Beyond medicine, quinoline derivatives are integral to the creation of dyes, solvents, and materials with specific optical and electronic properties.

Historical Development of Synthetic Approaches to 4,5,7-Trichloroquinoline

The synthesis of the quinoline ring system dates back to the 19th century, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses providing the initial pathways. google.com These methods typically involve the reaction of anilines with various reagents to construct the fused heterocyclic ring.

The synthesis of specifically substituted quinolines like this compound requires more targeted and refined approaches. Modern, industrially feasible processes have been developed, moving beyond classical methods to achieve higher yields and purity. A prominent and efficient route for preparing this compound starts with 3,5-dichloroaniline (B42879). researchgate.net One documented method follows the Conrad-Limpach methodology, where 3,5-dichloroaniline is reacted with an ethyl β-ketoester like ethyl oxaloacetate. ontosight.ai The resulting intermediate undergoes thermal cyclization and subsequent chemical modifications, including hydrolysis, decarboxylation, and ultimately chlorination with a reagent like phosphorus oxychloride (POCl₃), to yield the final trichlorinated product. ontosight.ai

Another efficient, three-step process also begins with 3,5-dichloroaniline, but utilizes acrylonitrile (B1666552) as a key reagent, demonstrating the evolution of synthetic strategies toward more streamlined and scalable methods. researchgate.net These modern routes are designed for robustness, making this compound readily accessible for its subsequent applications. ontosight.ai

| Starting Material | Key Reagents | Methodology Highlights | Reference |

|---|---|---|---|

| 3,5-Dichloroaniline | Ethyl oxaloacetate, Mineral oil, Phosphorus oxychloride (POCl₃) | Based on Conrad-Limpach reaction, involves thermal cyclization, hydrolysis, decarboxylation, and final chlorination. | ontosight.ai |

| 3,5-Dichloroaniline | Ethoxymethylene malonic ester, Dowtherm/Diphenyl ether, POCl₃ | Involves thermal cyclization of an anilinomethylene malonate intermediate followed by hydrolysis, decarboxylation, and chlorination. | ontosight.ai |

| 3,5-Dichloroaniline | Acrylonitrile | Described as a short, simple, and industrially feasible three-step process. | researchgate.net |

Current Research Trends and Future Prospects for this compound Studies

Current research interest in this compound is overwhelmingly focused on its role as a key building block or intermediate in the synthesis of more complex molecules. researchgate.net Its most notable application is in the production of the agricultural fungicide quinoxyfen (B1680402). echemi.com

Quinoxyfen is synthesized through the reaction of this compound with p-fluorophenol, where the chlorine atom at the 4-position is displaced by the phenoxy group. guidechem.comechemi.comnih.gov This reaction highlights the utility of the trichloro-substitution pattern, where the C4-chlorine is activated for nucleophilic substitution. Quinoxyfen is primarily used to control powdery mildew in crops like cereals. echemi.comnih.gov

The future prospects for this compound are intrinsically linked to its utility as a synthetic intermediate. Research continues into developing new agrochemicals and potentially other bioactive molecules derived from this scaffold. The specific arrangement of the three chlorine atoms on the quinoline ring offers a unique starting point for creating analogues of quinoxyfen or entirely new classes of compounds through selective modification at its reactive sites. Therefore, the trajectory of this compound research will likely follow the demand for novel, effective, and specialized chemicals in the agricultural and potentially pharmaceutical sectors.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 23834-01-7 | chemsrc.com |

| Molecular Formula | C₉H₄Cl₃N | |

| Molecular Weight | 232.49 g/mol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5,7-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFMSYKATMDLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346863 | |

| Record name | 4,5,7-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23834-01-7 | |

| Record name | 4,5,7-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23834-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5,7 Trichloroquinoline and Its Precursors

Classical and Established Routes to 4,5,7-Trichloroquinoline

The traditional syntheses of this compound predominantly rely on building the quinoline (B57606) core from aniline (B41778) derivatives, followed by chlorination steps. These methods, while established, often involve high temperatures and multiple steps.

Conrad-Limpach Synthesis and its Adaptations for this compound Derivatization

The Conrad-Limpach synthesis is a foundational method for producing 4-hydroxyquinolines from anilines and β-ketoesters. wikipedia.orgjptcp.com The general mechanism involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline (B1666331). wikipedia.org

For the synthesis of this compound precursors, this methodology is adapted by using 3,5-dichloroaniline (B42879) as the starting aniline. acs.org One specific adaptation involves the reaction of 3,5-dichloroaniline with ethyl oxaloacetate, a β-ketoester, to form the corresponding Schiff base, ethyl β-arylaminomaleate. acs.org This intermediate is then subjected to thermal cyclization at high temperatures (around 250 °C), often in a high-boiling point solvent like mineral oil, to produce 5,7-dichloro-4-hydroxyquinoline-2-carboxylic ethyl ester. wikipedia.orgacs.org Subsequent hydrolysis of the ester yields the corresponding carboxylic acid, which is then decarboxylated at even higher temperatures (around 270 °C) to give 5,7-dichloro-4-hydroxyquinoline (B67264). acs.org The final step is the chlorination of this hydroxyquinoline intermediate to afford this compound. acs.org

Another variation involves the reaction of 3,5-dichloroaniline with ethoxymethylene malonic ester. acs.org The resulting anilinomethylene malonate intermediate undergoes thermal cyclization in a high-boiling solvent such as Dowtherm or diphenyl ether to yield a 4-hydroxy-3-carboxyquinoline derivative. acs.org This ester is then hydrolyzed to the carboxylic acid, followed by thermal decarboxylation to produce 5,7-dichloro-4-hydroxyquinoline, which is subsequently chlorinated. acs.org

Strategies Employing 3,5-Dichloroaniline as a Primary Building Block

3,5-Dichloroaniline is a critical starting material for the synthesis of this compound. acs.orgacs.org Various strategies have been developed to construct the quinoline ring system from this precursor.

An industrially feasible, three-step process for preparing this compound begins with the reaction of 3,5-dichloroaniline and acrylonitrile (B1666552). acs.orgresearchgate.net This process starts with a Michael addition of 3,5-dichloroaniline to acrylonitrile, which proceeds at 90-100 °C to yield β-anilinopropionitrile. acs.org This intermediate is then subjected to cyclization to form the quinoline ring.

As mentioned in the Conrad-Limpach adaptations, the condensation of 3,5-dichloroaniline with β-ketoesters is a key strategy for forming the quinoline core. acs.org The reaction with ethyl oxaloacetate is a prime example, leading to a Schiff base that can be cyclized. acs.org These condensation reactions are fundamental to building the necessary carbon framework for the quinoline ring, which is then further modified to produce the final trichlorinated product.

Chlorination Techniques for 4-Hydroxyquinoline Derivatives in this compound Synthesis

The final step in many synthetic routes to this compound is the chlorination of a 4-hydroxyquinoline precursor, specifically 5,7-dichloro-4-hydroxyquinoline. acs.org This transformation is typically achieved using phosphorus oxychloride (POCl₃). acs.org The reaction is often carried out in a solvent like toluene (B28343) at elevated temperatures (120-130 °C). acs.org This chlorination step is generally efficient, providing the desired this compound in high yield and purity. acs.org

Advanced and Novel Synthetic Approaches to this compound

While classical methods are well-established, research continues to explore more efficient and environmentally benign synthetic routes. Novel approaches often focus on cascade reactions or the use of different catalysts to streamline the synthesis. One such advanced method involves the reaction of 3,5-dichloroaniline with a Meldrum's acid derivative. acs.org Thermolysis of the initial product leads to ring opening, elimination of acetone, and subsequent cyclization to directly form 5,7-dichloro-4-hydroxyquinoline, which is then chlorinated. acs.org

Another area of development is the use of electrophilic cyclization of N-(2-alkynyl)anilines, which can provide access to substituted quinolines under mild conditions. nih.gov While not specifically detailed for this compound, these modern methods offer potential for more efficient future syntheses.

Interactive Data Table: Key Intermediates and Reagents

| Compound/Reagent | Role in Synthesis | Reference |

| This compound | Final Product | acs.org |

| 3,5-Dichloroaniline | Primary Building Block | acs.orgacs.org |

| Acrylonitrile | Reactant for Cyclization | acs.org |

| Ethyl Oxaloacetate | β-Ketoester for Condensation | acs.org |

| Ethoxymethylene malonic ester | Reactant for Condensation | acs.org |

| 5,7-Dichloro-4-hydroxyquinoline | Key Intermediate | acs.org |

| Phosphorus oxychloride (POCl₃) | Chlorinating Agent | acs.org |

| Meldrum's acid derivative | Reactant in Advanced Synthesis | acs.org |

Transition-Metal Catalyzed Methodologies in Quinoline Synthesis Relevant to this compound

The synthesis of quinoline scaffolds has been significantly advanced by the use of transition-metal catalysts, which offer efficient and versatile routes to complex derivatives. researchgate.netias.ac.in While specific literature detailing transition-metal catalyzed synthesis directly yielding this compound is sparse, general methodologies for polysubstituted quinolines are highly relevant. These methods provide powerful tools for constructing the quinoline core and could be adapted for the synthesis of halogenated analogues. researchgate.netias.ac.in

Transition metals such as palladium, copper, rhodium, and iron are central to many modern synthetic protocols for quinolines. researchgate.netacs.org Palladium-catalyzed reactions, for instance, are widely used. A domino approach involving a palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes provides a pathway to quinoline motifs under mild conditions. ias.ac.in Similarly, copper-catalyzed one-pot strategies that react anilines and aldehydes via C-H functionalization have been developed, using molecular oxygen as an economical and convenient oxidant. ias.ac.in

Furthermore, transition-metal catalysis is pivotal in modifying existing quinoline structures. Cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions can be employed on halo-substituted quinolines to introduce a variety of functional groups. chim.it For a molecule like this compound, the chlorine atoms, particularly at the 4-position, serve as reactive handles for such post-synthesis modifications, enabling the creation of diverse chemical libraries. acs.org The development of these catalytic systems has largely superseded classical methods which often require harsh conditions, and suffer from limited substrate scope and lower yields. researchgate.net

Green Chemistry Principles Applied to this compound Production

Traditional methods for quinoline synthesis often rely on high temperatures, hazardous reagents, and organic solvents, leading to significant environmental, economic, and safety concerns. nih.govresearchgate.net The application of green chemistry principles aims to mitigate these drawbacks by developing more sustainable and efficient synthetic routes. nih.govijpsjournal.com

Key green approaches applicable to quinoline synthesis include:

Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times, increase product yields, and lower energy consumption. researchgate.netijpsjournal.com

Ultrasound-Assisted Synthesis: Sonication provides an energy-efficient method to promote reactions, often leading to improved yields in shorter time frames. nih.gov

Use of Greener Solvents and Catalysts: Replacing toxic solvents with environmentally benign alternatives like water or ionic liquids, and using recyclable or non-toxic catalysts such as formic acid, can significantly reduce the environmental impact of the synthesis. ijpsjournal.com

Electrochemical Synthesis: A novel approach for the Friedländer reaction uses electricity as a reagent to synthesize quinolines from nitro compounds. rsc.orgrsc.org This method operates under mild, aqueous conditions, avoids hazardous chemical reductants, and demonstrates high atom economy. rsc.orgrsc.org

Process Optimization and Scalability Studies for this compound Synthesis

An efficient, simple, and industrially viable process for the preparation of this compound has been developed, focusing on optimization for large-scale production. acs.org The synthesis starts from 3,5-dichloroaniline and proceeds through several intermediates to yield the final product. A key focus of process optimization is to simplify procedures without compromising yield or purity. acs.org

This optimized process was successfully scaled up to a 5-10 kg batch size, demonstrating its robustness and viability for industrial application. The yields and purities obtained at this scale were consistent with laboratory findings, confirming the success of the process optimization. acs.org Such scalability is essential for producing the quantities of this compound needed for its use as an intermediate in agrochemical manufacturing. acs.orgresearchgate.net

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Starting Material | 5,7-Dichloro-4-hydroxyquinoline | acs.org |

| Reagent | Phosphorus oxychloride (POCl₃) | acs.org |

| Solvent | Toluene | acs.org |

| Temperature | 120−130 °C | acs.org |

| Reaction Time | 1 hour | acs.org |

| Yield | 90% | acs.org |

| Purity (by HPLC) | 99% | acs.org |

| Scale-Up | Successfully tested at 5-10 kg | acs.org |

Synthesis of Key Intermediates for this compound and its Analogues

The synthesis of this compound relies on the efficient preparation of key precursors. The most common starting material for industrial synthesis is 3,5-dichloroaniline. acs.org Two primary routes have been developed from this precursor to obtain the crucial intermediate 5,7-dichloro-4-hydroxyquinoline. acs.org

Route 1: Based on Conrad-Limpach Methodology

Condensation: 3,5-dichloroaniline is reacted with ethyl acetoacetate (B1235776) (a β-ketoester). acs.org

Thermal Cyclization: The resulting Schiff base undergoes thermal cyclization at high temperatures (e.g., 250 °C in mineral oil) to yield 5,7-dichloro-4-hydroxy-2-methylquinoline. acs.org

Oxidation & Decarboxylation: The methyl group is then oxidized to a carboxylic acid, followed by decarboxylation to give 5,7-dichloro-4-hydroxyquinoline. acs.org

Route 2: Gould-Jacobs Based Reaction

Reaction with Malonic Ester Derivative: 3,5-dichloroaniline is reacted with diethyl ethoxymethylenemalonate. acs.orgacs.org

Thermal Cyclization: The resulting anilinomethylene malonate is cyclized thermally in a high-boiling solvent like Dowtherm. This directly forms a 4-hydroxy-3-carboxyquinoline derivative. acs.org

Hydrolysis and Decarboxylation: The ester is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated by heating to yield 5,7-dichloro-4-hydroxyquinoline (compound 10 ). acs.org

This second route was found to be more efficient and was selected for the scaled-up process. acs.org The final step in the sequence is the conversion of 5,7-dichloro-4-hydroxyquinoline to this compound via chlorination with phosphorus oxychloride, as described in the previous section. acs.org The availability and synthesis of these intermediates are critical for the viable production of this compound and its analogues used in further chemical synthesis. acs.orgmdpi.com

Reactivity and Reaction Mechanisms of 4,5,7 Trichloroquinoline

Nucleophilic Substitution Reactions on the Halo-Quinoline Core of 4,5,7-Trichloroquinoline

The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring and displaces one of the halide leaving groups. The positions most activated for nucleophilic attack on a quinoline (B57606) ring are typically C-2 and C-4, due to their proximity to the electron-withdrawing nitrogen atom. uop.edu.pk For this compound, the C-4 position is particularly electrophilic and is the primary site of substitution.

A documented example of this reactivity is the synthesis of 4-phenoxyquinoline derivatives, which are valuable intermediates in agrochemical production. In a specific application, this compound is reacted with a substituted phenol, such as 4-fluorophenol (B42351), to yield the corresponding 4-phenoxy-5,7-dichloroquinoline. This reaction proceeds by the displacement of the chlorine atom at the C-4 position. The process is often catalyzed by a base, such as 4-dimethylaminopyridine (B28879) (4-DMAP), and conducted at elevated temperatures in an inert solvent like xylene. The reaction demonstrates high regioselectivity for the C-4 position, leaving the chlorines at C-5 and C-7 intact.

The table below summarizes the findings from a study on this transformation.

Table 1. Nucleophilic Aromatic Substitution of this compound

| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | 4-Fluorophenol | 4-DMAP | Xylene | Reflux (~140°C) | 4-(4-Fluorophenoxy)-5,7-dichloroquinoline | 93% |

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules. researchgate.netwikipedia.org Polyhalogenated heterocycles like this compound are potential substrates for such reactions, offering pathways to novel substituted quinolines. The different electronic environments of the three chlorine atoms allow for the possibility of regioselective cross-coupling, where one position reacts preferentially over the others.

In halo-N-heterocycles, the C-Cl bonds at positions ortho or para to the nitrogen (C-2 and C-4 in quinoline) are typically the most reactive in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgthermofisher.commt.com This is due to the ease of oxidative addition of the palladium catalyst to these more electrophilic sites. For this compound, the C-4 chlorine is expected to be the most reactive site for cross-coupling. mdpi.com This allows for the selective introduction of aryl, vinyl, or alkyl groups at this position, while potentially leaving the C-5 and C-7 chlorines available for subsequent transformations under different reaction conditions.

While specific studies focusing exclusively on the cross-coupling of this compound are not extensively detailed in the reviewed literature, the principles are well-established from work on analogous compounds like dichloroquinolines and trichloroquinazolines. mdpi.comnih.gov The successful execution of these reactions typically requires a palladium(0) source, a suitable ligand (e.g., phosphines or N-heterocyclic carbenes), and a base. nobelprize.org

Table 2. Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd(0) complex + Base |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(0) complex + Base |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd(0) complex + Cu(I) co-catalyst + Base |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Pd(0) complex + Bulky phosphine (B1218219) ligand + Base |

Mechanistic Investigations of this compound Transformations

The mechanisms of the reactions that this compound undergoes are characteristic of electron-poor aromatic systems.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The nucleophilic substitution at the C-4 position proceeds via the well-established SNAr mechanism. wikipedia.org This is a two-step process:

Palladium-Catalyzed Cross-Coupling Mechanism: Cross-coupling reactions involving this compound would follow a general catalytic cycle common to many palladium-catalyzed transformations. wikipedia.orglibretexts.org The cycle for a Suzuki reaction, for example, involves three main steps:

Derivatization Strategies and Analogous Compound Synthesis Based on 4,5,7 Trichloroquinoline

Functionalization at the Chloro-Substituted Positions of 4,5,7-Trichloroquinoline

The chlorine atoms at positions 4, 5, and 7 of the quinoline (B57606) ring exhibit differential reactivity, which enables selective functionalization. The chloro group at the C4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.govfrontiersin.org This heightened reactivity is often exploited to introduce a variety of substituents at this position.

Common nucleophilic substitution reactions involve the use of amines, alcohols, and thiols. For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines is a well-established method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.govplos.org This principle can be extended to this compound to selectively replace the C4-chloro group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, have significantly expanded the possibilities for derivatization at the chloro-substituted positions. researchgate.netnih.govorganic-chemistry.orgresearchgate.netwikipedia.orglibretexts.orgjk-sci.comresearchgate.netmdpi.comorganic-chemistry.orglibretexts.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups by reacting the chloroquinoline with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orglibretexts.orgnih.gov Similarly, the Sonogashira coupling enables the introduction of alkynyl groups. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov The Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds with a wide range of amines. organic-chemistry.orglibretexts.orgjk-sci.comwikipedia.orgresearchgate.net The regioselectivity of these reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions, allowing for the stepwise functionalization of the different chloro-positions. nih.gov

| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Resulting Structure |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Primarily C4 | 4-Amino/Alkoxy/Thio-5,7-dichloroquinolines |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | C4, C5, or C7 | Aryl-substituted quinolines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | C4, C5, or C7 | Alkynyl-substituted quinolines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C4, C5, or C7 | Amino-substituted quinolines |

Modifications and Substitutions on the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring is another key site for derivatization, primarily through N-alkylation and N-oxidation. N-alkylation involves the introduction of an alkyl group onto the nitrogen atom, typically using an alkyl halide, which results in the formation of a quaternary quinolinium salt. This modification alters the electronic properties of the molecule and can enhance its biological activity or serve as a handle for further functionalization. mdpi.com

N-oxidation of the quinoline nitrogen to the corresponding N-oxide is another important transformation. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.com The resulting N-oxide can activate the quinoline ring for further reactions, for example, by facilitating nucleophilic substitution at the C2 and C4 positions.

Synthesis of Bridged Quinoline Systems (e.g., Bis-Quinolines) Incorporating this compound Units

The synthesis of molecules containing two or more this compound units, often referred to as bis-quinolines, is an area of interest for the development of compounds with unique structural and functional properties. These bridged systems can be constructed by linking two this compound moieties through a flexible or rigid linker.

One common strategy involves the reaction of this compound with a bifunctional nucleophile, such as a diamine or a diol. The nucleophilic attack would preferentially occur at the C4 position of two separate quinoline molecules, resulting in a bis-quinoline linked at the 4-positions. The length and nature of the linker can be varied to control the spacing and orientation of the quinoline units. For example, reacting 4,7-dichloroquinoline with a diamine can lead to the formation of bisquinoline compounds. nih.gov

Design and Synthesis of Fused Heterocyclic Systems Containing the this compound Moiety

The fusion of additional heterocyclic rings onto the this compound scaffold can lead to the creation of novel polycyclic systems with potentially interesting biological activities. This can be achieved by introducing a functional group onto the quinoline ring that can subsequently undergo an intramolecular cyclization reaction.

For example, a substituent introduced at the C4 position can be designed to react with a neighboring position, such as C3 or C5, to form a new ring. A common strategy involves the synthesis of triazoloquinolines. For instance, the reaction of a chloroquinoline with hydrazine (B178648) can lead to a hydrazinylquinoline intermediate, which can then be cyclized to form a triazolo-fused system. semanticscholar.orgresearchgate.net Similarly, pyrimido[4,5-b]quinolines can be synthesized through cyclization reactions involving appropriately substituted quinoline precursors. nih.govnih.govresearchgate.net

Exploration of Chiral this compound Derivatives

The introduction of chirality into the this compound framework is a significant area of research, as chiral molecules can exhibit stereospecific interactions with biological targets. Chirality can be introduced by reacting this compound with a chiral nucleophile or by employing asymmetric synthesis methodologies.

A straightforward approach is the reaction of this compound with a chiral amine or alcohol. The nucleophilic substitution at the C4 position would lead to the formation of a pair of diastereomers, which could then be separated. Alternatively, the use of chiral catalysts in conjunction with derivatization reactions can enable the enantioselective synthesis of specific stereoisomers. durham.ac.uk The development of chiral this compound derivatives opens avenues for their application as chiral ligands in asymmetric catalysis or as probes for chiral recognition in biological systems.

Structure Activity Relationship Sar Studies of 4,5,7 Trichloroquinoline Derivatives

Methodologies for the Elucidation of Structure-Activity Relationships in Quinoline (B57606) Chemistry

The elucidation of SAR in quinoline chemistry involves a multifaceted approach that combines chemical synthesis, biological evaluation, and computational modeling. The fundamental methodology revolves around the systematic modification of a lead compound, in this case, the 4,5,7-trichloroquinoline scaffold, and the subsequent assessment of the biological activity of the resulting analogues.

A primary technique is the synthesis of chemical libraries of derivatives. This involves introducing a variety of substituents at different positions on the quinoline ring. For instance, the chlorine atoms at positions 4, 5, and 7 can be replaced by other functional groups, or additional substituents can be introduced at other available positions. These synthetic modifications allow researchers to probe the effects of steric, electronic, and hydrophobic properties on the compound's interaction with its biological target.

Influence of Substituent Variations on Pharmacological or Agrochemical Profiles

The trichlorinated quinoline core of this compound serves as a critical starting point for the development of compounds with diverse biological activities. While specific SAR studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, its role as a key intermediate in agrochemical synthesis suggests that such studies have been integral to the development of proprietary compounds.

The substitution pattern on the quinoline ring is known to significantly impact the biological activity of the resulting compounds. For instance, in the broader class of quinolines, the presence and position of halogen atoms can drastically alter their pharmacological profiles.

To illustrate the principles of how substituent variations can influence activity in related quinoline compounds, consider the following hypothetical data based on general SAR principles in agrochemical research:

| Compound ID | R1 (at C-2) | R2 (at C-8) | Herbicidal Activity (IC50, µM) |

| A-1 | H | H | 15.2 |

| A-2 | CH3 | H | 10.5 |

| A-3 | H | OCH3 | 8.7 |

| A-4 | CH3 | OCH3 | 5.1 |

In this hypothetical example, the introduction of a methyl group at the C-2 position (Compound A-2 vs. A-1) leads to a modest increase in herbicidal activity. Similarly, the addition of a methoxy (B1213986) group at the C-8 position (Compound A-3 vs. A-1) also enhances activity. The most potent compound in this series (A-4) possesses both modifications, suggesting a synergistic or additive effect of these substituents. Such data, when generated for a large library of compounds, allows researchers to build a comprehensive understanding of the SAR for a given scaffold.

Computational Approaches to SAR Analysis of this compound Analogues

In modern drug and pesticide discovery, computational methods are indispensable tools for accelerating the SAR elucidation process. These in silico techniques can predict the biological activity of hypothetical compounds, prioritize synthetic efforts, and provide insights into the molecular interactions driving activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational approach. QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net For this compound analogues, a QSAR model could be developed by calculating a set of molecular descriptors for each compound. These descriptors quantify various properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). By correlating these descriptors with the observed biological activity (e.g., herbicidal IC50 values), a predictive model can be generated. This model can then be used to estimate the activity of yet-to-be-synthesized derivatives, guiding the design of more potent compounds.

Molecular docking is another powerful computational tool that provides a three-dimensional visualization of how a ligand (in this case, a this compound derivative) binds to its target protein. nih.govresearchgate.net This technique requires knowledge of the 3D structure of the biological target, which can often be obtained from X-ray crystallography or homology modeling. By simulating the binding process, molecular docking can predict the preferred binding orientation of a compound within the active site of the target and estimate the binding affinity. This information is invaluable for understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity and for designing new analogues with improved binding characteristics. For instance, if docking studies reveal an empty hydrophobic pocket in the active site, a medicinal chemist could design a new derivative with a bulky hydrophobic group to fill this pocket, potentially increasing binding affinity and biological activity.

While specific computational studies focused solely on this compound analogues are not widely reported in the public domain, the principles of QSAR and molecular docking are routinely applied to various classes of halogenated and polychlorinated aromatic compounds to understand and predict their biological activities and potential toxicity. researchgate.net

Applications of 4,5,7 Trichloroquinoline Derivatives in Agrochemical and Medicinal Chemistry

Role as an Advanced Intermediate in Agrochemical Development

4,5,7-Trichloroquinoline is a key building block in the synthesis of modern agrochemicals. acs.orgacs.org Its utility stems from the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity has been harnessed to create potent and effective fungicides and herbicides. An efficient, industrially feasible process for preparing this compound has been developed, simplifying its production and ensuring its availability for large-scale agrochemical synthesis. acs.orgacs.org

Synthesis of Fungicidal Agents Derived from this compound, e.g., Quinoxyfen (B1680402)

A primary application of this compound is in the production of the agricultural fungicide quinoxyfen. Quinoxyfen, chemically known as 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is highly effective against powdery mildew in crops such as cereals. nih.govnih.gov The synthesis of quinoxyfen involves the reaction of this compound with a substituted phenol, specifically p-fluorophenol. nih.gov In this reaction, the chlorine atom at the 4-position of the quinoline (B57606) ring is displaced by the 4-fluorophenoxy group.

The synthesis is typically carried out in a solvent like xylene and is facilitated by a catalyst. nih.gov One established method involves heating this compound and 4-fluorophenol (B42351) in refluxing xylene in the presence of 4-dimethylaminopyridine (B28879) (4-DMAP) as a catalyst. nih.govgoogle.com Another approach utilizes N,N-dimethylformamide (DMF) as the reaction medium. chemicalbook.com These synthetic routes provide good yields of the final product. google.comchemicalbook.com

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 4-Fluorophenol | Xylene, 4-DMAP, Reflux | Quinoxyfen | 91% | google.com |

| This compound | Sodium 4-hydroxyphenolate | N,N-dimethylformamide (DMF), 50-80°C | Quinoxyfen | 96% | chemicalbook.com |

Development of Herbicidal Compounds Utilizing this compound Scaffolds

The this compound scaffold has also been identified as a useful intermediate for creating herbicidal agents. acs.org The structural features of quinoline derivatives allow them to interact with biological targets in weeds, leading to growth inhibition or plant death. Research has explored the development of pyrimidinylthiopyrimidinyloxy quinoline derivatives and phenoxyalkane carboxylates from this compound, which have shown potential as potent herbicides. acs.org While specific commercial herbicides directly derived from this compound are less documented than the fungicide quinoxyfen, the broader class of quinoline derivatives has demonstrated significant herbicidal activity. researchgate.net For instance, other quinoline-based structures have been investigated as inhibitors of enzymes crucial for plant survival, such as protoporphyrinogen (B1215707) oxidase (Protox). nih.gov

Medicinal Chemistry Significance of this compound Derivatives

The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.net Derivatives of this compound are of significant interest due to their potential to yield compounds with a wide spectrum of pharmacological activities. The strategic placement of chlorine atoms influences the electronic properties and binding capabilities of the molecule, making it a versatile starting point for the design of new drugs.

Exploration as Antimalarial Agents

The quinoline core is famously associated with antimalarial drugs, with chloroquine (B1663885), a 4-amino-7-chloroquinoline derivative, being a cornerstone of malaria treatment for decades. future-science.comnih.gov This history has spurred extensive research into other substituted quinolines as potential antimalarials to combat the spread of drug-resistant parasite strains. mesamalaria.orgnih.gov While research has heavily focused on 4,7-dichloroquinoline (B193633), the principles extend to other chlorinated quinolines. researchgate.netfuture-science.com The 7-chloroquinoline (B30040) moiety is considered fundamental for antimalarial activity. doity.com.br Scientists have synthesized various series of 7-chloroquinoline derivatives, creating hybrids with other pharmacophores like sulfonamides and triazoles, to evaluate their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. future-science.comnih.gov Studies have shown that novel 7-chloroquinoline derivatives can exhibit potent anti-plasmodial activity, sometimes surpassing that of chloroquine against resistant strains. mesamalaria.orgnih.gov

| Compound Series | Parasite Strain | Key Findings | Reference |

|---|---|---|---|

| N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines | P. falciparum | Showed IC50 values in the range of 1–100 nM. | nih.gov |

| 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) derivatives | P. falciparum NF54 | The most active derivative (CQPA-26) had an IC50 value of 1.29 µM. | mesamalaria.org |

| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM) derivatives | P. falciparum NF54 | The most active derivative (CQPPM-9) had an IC50 value of 1.42 µM. | mesamalaria.org |

| Dihydropyrimidine derivatives with quinolinyl residues | P. falciparum | Exhibited moderate to high activity with IC50 values from 0.014–5.87 μg/mL. | nih.gov |

Development of Antimicrobial Agents

Beyond their use against malaria parasites, quinoline derivatives have demonstrated broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. researchgate.netnih.gov The 7-chloroquinoline nucleus is a key structural component in many of these compounds. doity.com.br Molecular hybridization, which involves covalently linking the quinoline scaffold to other antimicrobial pharmacophores, is a promising strategy for developing new drugs to combat infectious diseases. nih.gov For example, quinoline-based hydroxyimidazolium hybrids have been synthesized and tested against various pathogens. nih.gov Furthermore, quinoline-5-sulfonamides derived from 8-hydroxyquinoline (B1678124) have shown efficacy against multidrug-resistant clinical isolates of Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. mdpi.com The versatility of the quinoline ring allows for the creation of derivatives that can target essential microbial proteins or processes like cell wall synthesis. nih.govnih.gov

Research into Enzyme Inhibitors and Other Therapeutic Targets

The chemical scaffold provided by quinoline and its derivatives is a fertile ground for the discovery of enzyme inhibitors and molecules targeting other therapeutic pathways. mdpi.com Research has shown that quinoline-based compounds can inhibit a diverse range of enzymes, including those that act on DNA, such as DNA methyltransferases. nih.gov Certain quinoline-based analogs have been identified as low micromolar inhibitors of human DNMT1, an enzyme often dysregulated in cancer. nih.gov Other studies have focused on developing quinoline derivatives as autophagy-inducing agents for cancer therapy. nih.gov For instance, a series of 4,7-disubstituted quinoline derivatives were synthesized, with one compound found to inhibit colorectal cancer growth by targeting and stabilizing the ATG5 protein, a key component of the autophagy machinery. nih.gov Additionally, derivatives of 6,7-dichloro-5,8-quinolinedione have been investigated as substrates for the DT-diaphorase (NQO1) enzyme, which is highly expressed in many human solid tumors. mdpi.com

Spectroscopic Characterization Methodologies for 4,5,7 Trichloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4,5,7-Trichloroquinoline and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the substitution pattern on the quinoline (B57606) ring.

In the ¹H NMR spectrum, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide definitive information about the protons on the aromatic ring. The this compound molecule has four aromatic protons. The proton at the C2 position typically appears as a doublet due to coupling with the C3 proton. Similarly, the C3 proton shows a doublet. The protons at C6 and C8 on the benzene (B151609) portion of the ring system would also exhibit distinct signals, likely as doublets, with their precise chemical shifts influenced by the adjacent chloro substituents.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons, particularly those bonded to chlorine atoms (C4, C5, C7) and the nitrogen atom (C2, C8a), are key indicators of the molecular structure.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.75 | d | 4.5 |

| H-3 | 7.60 | d | 4.5 |

| H-6 | 7.90 | d | 2.0 |

| H-8 | 8.15 | d | 2.0 |

| Data are representative and based on typical values for similar quinoline structures. |

| Carbon (¹³C) | Chemical Shift (δ, ppm) |

| C-2 | 151.2 |

| C-3 | 123.5 |

| C-4 | 143.8 |

| C-4a | 128.1 |

| C-5 | 133.0 |

| C-6 | 127.5 |

| C-7 | 136.4 |

| C-8 | 126.9 |

| C-8a | 149.3 |

| Data are representative and based on typical values for similar quinoline structures. |

Mass Spectrometry (MS) Applications in Characterizing this compound Species

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₄Cl₃N), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak (M⁺). Due to the presence of three chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2, M+4, M+6) resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these isotopic peaks provide a distinct signature confirming the presence of three chlorine atoms. Fragmentation patterns observed in the mass spectrum, such as the loss of chlorine atoms or HCl, can further support the structural assignment.

| Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) | Identity |

| [M]⁺ | 231 | 100 | Molecular Ion (for ³⁵Cl₃) |

| [M+2]⁺ | 233 | 98 | Isotopic Peak (for ³⁵Cl₂³⁷Cl) |

| [M+4]⁺ | 235 | 32 | Isotopic Peak (for ³⁵Cl³⁷Cl₂) |

| [M-Cl]⁺ | 196 | 45 | Fragment: Loss of a Cl atom |

| [M-HCl]⁺ | 195 | 20 | Fragment: Loss of HCl |

| Data are representative and based on the theoretical isotopic distribution and common fragmentation pathways. |

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound Research

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its aromatic and heterocyclic structure.

Key vibrational modes include C-H stretching from the aromatic protons, C=C and C=N stretching vibrations within the quinoline ring system, and C-Cl stretching from the chloro substituents. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of the aromatic ring skeletal vibrations. The strong absorptions in the lower wavenumber region (fingerprint region) are associated with C-Cl stretching and various C-H bending modes.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3100 | Aromatic C-H Stretch | Ar-H |

| 1590, 1550, 1470 | C=C and C=N Stretch | Quinoline Ring |

| 1100-1200 | C-H In-plane Bending | Ar-H |

| 800-900 | C-H Out-of-plane Bending | Ar-H |

| 700-800 | C-Cl Stretch | Ar-Cl |

| Data are representative and based on characteristic absorption frequencies for substituted quinolines. |

X-ray Crystallography for Absolute Structure Determination of this compound Complexes

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Computational Chemistry and Modeling of 4,5,7 Trichloroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 4,5,7-trichloroquinoline. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.gov

The electronic structure is often described in terms of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.commdpi.com

From the FMO energies, global chemical reactivity descriptors can be calculated to quantify reactivity. nih.govmdpi.com These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen atom, indicating a site prone to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Calculated via DFT)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.72 |

| Energy Gap (ΔE) (eV) | 5.13 |

| Chemical Hardness (η) | 2.57 |

| Electronic Chemical Potential (μ) | -4.29 |

| Electrophilicity Index (ω) | 3.58 |

Molecular Docking and Ligand-Protein Interaction Studies of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-protein interactions. nih.govnih.gov

For derivatives of this compound, docking studies can identify potential protein targets and elucidate the key interactions that stabilize the ligand-protein complex. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity. nih.gov These scoring functions evaluate factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. niscpr.res.insci-hub.se

Studies on similar chloroquinoline derivatives have shown that the quinoline (B57606) scaffold often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. nih.gov The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. nih.govnih.gov The chlorine substituents on the this compound core would significantly influence its electronic properties and could participate in halogen bonding or other specific interactions within the protein's active site.

Table 2: Example Molecular Docking Results for a this compound Derivative against a Hypothetical Kinase Target

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.2 | Lys74, Leu149 | Hydrogen Bond, Hydrophobic |

| Derivative A (Amine at C4) | -8.5 | Lys74, Asp135, Trp83 | Hydrogen Bond, Hydrophobic |

| Derivative B (Hydroxyl at C2) | -7.9 | Ser135, Leu149, Phe99 | Hydrogen Bond, π-π Stacking |

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations often focus on a single, optimized molecular structure, molecules in reality are flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the range of shapes a molecule can adopt and how it behaves over time. nih.gov

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. mdpi.com For a relatively rigid structure like this compound, the conformational landscape is limited. However, for its derivatives with flexible side chains, this analysis becomes critical for understanding which spatial arrangements are preferred and are likely to be biologically active.

Molecular dynamics simulations provide a movie-like depiction of molecular motion by solving Newton's equations of motion for all atoms in the system. frontiersin.orgnih.gov An MD simulation of this compound in a solvent (like water) can reveal:

The stability of different conformations. nih.gov

The pattern of solvent molecules around the solute.

The flexibility of different parts of the molecule.

The dynamic interactions between the molecule and a protein receptor over time. frontiersin.orgresearchgate.net

MD simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecular recognition, which is often missed by static docking studies. semanticscholar.org

Table 3: Illustrative Conformational Analysis Data for a Flexible Derivative of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 175.5 | 65.2 |

| 2 | 1.25 | -65.8 | 25.1 |

| 3 | 2.80 | 70.1 | 9.7 |

Prediction of Spectroscopic Parameters and Reaction Pathways for this compound

Computational chemistry is also widely used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. nih.gov By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, a theoretical spectrum can be generated and compared to experimental results. arxiv.orgresearchgate.netresearchgate.net

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net A strong correlation between the calculated and experimental spectra provides confidence in the assigned chemical structure. nih.govnih.gov Similarly, the vibrational frequencies from DFT calculations can be used to assign the peaks in an experimental IR spectrum. mit.edu

Furthermore, computational methods can be employed to explore potential chemical reaction pathways. rsc.orgnih.gov By calculating the energies of reactants, products, and transition states, researchers can determine the activation energy barriers for different reactions. rsc.org This allows for the prediction of the most likely products of a chemical transformation and provides mechanistic insights that can be difficult to obtain experimentally. rsc.orgfrontiersin.org For instance, the regioselectivity of nucleophilic aromatic substitution on the this compound ring could be computationally investigated to predict which chlorine atom is most susceptible to displacement.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 151.2 | 150.8 | 0.4 |

| C3 | 122.5 | 122.1 | 0.4 |

| C4 | 140.1 | 139.5 | 0.6 |

| C4a | 128.9 | 128.4 | 0.5 |

| C5 | 130.5 | 130.0 | 0.5 |

| C6 | 125.8 | 125.3 | 0.5 |

| C7 | 133.7 | 133.2 | 0.5 |

| C8 | 127.4 | 127.0 | 0.4 |

| C8a | 148.6 | 148.1 | 0.5 |

常见问题

What are the common synthesis routes for 4,5,7-Trichloroquinoline, and how are intermediates characterized?

Basic Research Question

this compound is synthesized via chlorination of precursors like 5,7-dichloro-4-hydroxyquinoline using phosphorus oxychloride (POCl₃), achieving yields up to 90% . A three-step industrial process starts with 3,5-dichloroaniline and acrylonitrile, involving cyclization, hydrolysis, and chlorination . Key intermediates (e.g., 4-hydroxy-7-chloroquinoline-3-carboxylic acid) are characterized using IR spectroscopy (functional groups), ¹H/¹³C NMR (structural connectivity), and mass spectrometry (molecular weight/fragmentation) .

How can reaction conditions be optimized to improve yield and purity in this compound synthesis?

Advanced Research Question

Optimization requires precise control of temperature , reaction time , and catalyst stoichiometry . For example, excessive POCl₃ or prolonged heating during chlorination can lead to side products like polychlorinated by-products . Decarboxylation steps must avoid overheating to prevent decomposition of intermediates . Systematic Design of Experiments (DoE) approaches, such as varying POCl₃ molar ratios (1.5–2.5 equivalents) and monitoring reaction progress via TLC/HPLC, can identify optimal conditions .

What methodologies are used to analyze impurities in this compound intermediates?

Advanced Research Question

Impurity profiling involves HPLC-MS to detect trace by-products (e.g., dichloroquinoline isomers) and ¹⁹F NMR for fluorine-containing contaminants in fluorinated derivatives . Residual solvents (e.g., dichloroethane) are quantified using gas chromatography . For agrochemical intermediates, regulatory guidelines require impurity levels <0.1%, necessitating orthogonal analytical validation .

How can researchers design this compound derivatives for enhanced biological activity?

Advanced Research Question

Derivatives are synthesized by substituting the quinoline core at positions 4, 5, or 7. For example:

- 4-position : Introducing phenoxy groups (e.g., 4-fluorophenoxy) improves antifungal activity .

- 7-position : Fluorination enhances metabolic stability in drug candidates .

Biological screening involves in vitro assays (e.g., MIC tests for antimicrobial activity) and docking studies to predict binding affinity to target proteins .

How do structural modifications influence the reactivity of this compound?

Advanced Research Question

The electron-withdrawing chlorine atoms at positions 4, 5, and 7 increase electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at position 2 or 8 . Steric effects from bulky substituents (e.g., trifluoromethyl) can hinder reactions at adjacent positions, directing selectivity . Comparative studies with less-chlorinated analogs (e.g., 4,7-dichloroquinoline) reveal distinct reactivity patterns in cross-coupling reactions .

What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

Basic/Advanced Research Question

Discrepancies in NMR chemical shifts or IR peaks often arise from solvent effects or impurities. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography (for crystalline derivatives) provides unambiguous structural confirmation . For non-crystalline samples, 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities . Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

How can researchers address inconsistencies in synthetic yields across studies?

Advanced Research Question

Yield variations may stem from differences in starting material purity , catalyst quality , or workup protocols . Reproducibility requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。